molecular formula C13H11N3O3 B8580552 2-[(5-Methyl-1H-imidazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione CAS No. 88529-72-0

2-[(5-Methyl-1H-imidazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B8580552
CAS RN: 88529-72-0
M. Wt: 257.24 g/mol
InChI Key: FKIJMWIPULJYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methyl-1H-imidazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-Methyl-1H-imidazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-Methyl-1H-imidazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88529-72-0

Product Name

2-[(5-Methyl-1H-imidazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methoxy]isoindole-1,3-dione

InChI

InChI=1S/C13H11N3O3/c1-8-11(15-7-14-8)6-19-16-12(17)9-4-2-3-5-10(9)13(16)18/h2-5,7H,6H2,1H3,(H,14,15)

InChI Key

FKIJMWIPULJYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1 g of sodium and 80 ml of ethanol was cooled in an ice-bath and 7.12 g of N-hydroxyphthalimide was added thereto and the mixture was stirred at room temperature. The mixture was cooled in an ice-bath and 3.16 g of 5-methyl-4-chloromethylimidazole hydrochloride was added thereto. The resulting mixture was stirred for 2 hours. The solvent was distilled off and SSB was added to the residue and the mixture was extracted with chloroform. The extract was washed with SSC and dried with sodium sulfate and concentrated to dryness. The residue was washed with ether to give 2.37 g of N-((5-methylimidazole-4-yl)methoxy)phthalimide with mp 155°-156° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two

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